Cas no 183320-19-6 (7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride)

7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride is a chemically modified derivative of Erlotinib, designed to enhance pharmacological properties through structural optimization. The introduction of a chloroethyl group at the 7-O position replaces the methoxy moiety, potentially improving metabolic stability and bioavailability. This modification may also influence binding affinity to the epidermal growth factor receptor (EGFR), offering a refined profile for targeted kinase inhibition. The hydrochloride salt form ensures favorable solubility for formulation development. As a research compound, it serves as a valuable intermediate for further exploration in oncology therapeutics, particularly in addressing resistance mechanisms or optimizing pharmacokinetics in EGFR-driven malignancies.
7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride structure
183320-19-6 structure
商品名:7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride
CAS番号:183320-19-6
MF:C21H21Cl2N3O3
メガワット:434.315743207932
CID:2086910
PubChem ID:18925049

7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride 化学的及び物理的性質

名前と識別子

    • 7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride
    • 183320-19-6
    • 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
    • SCHEMBL3258381
    • 7-(2-Chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)-4-quinazolinamine Hydrochloride (1:1);
    • 7-(2-Chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine hydrochloride
    • GBQJODHTQRFZEL-UHFFFAOYSA-N
    • [7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride
    • インチ: 1S/C21H20ClN3O3.ClH/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(28-10-9-26-2)20(27-8-7-22)13-18(17)23-14-24-21;/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25);1H
    • InChIKey: GBQJODHTQRFZEL-UHFFFAOYSA-N
    • ほほえんだ: ClCCOC1=CC2C(=C(N=CN=2)NC2C=CC=C(C#C)C=2)C=C1OCCOC.Cl

計算された属性

  • せいみつぶんしりょう: 433.0959969g/mol
  • どういたいしつりょう: 433.0959969g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 10
  • 複雑さ: 514
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.5Ų

7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D290375-1mg
7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride
183320-19-6
1mg
$ 213.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-500452-1mg
7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride,
183320-19-6
1mg
¥3234.00 2023-09-05
TRC
D290375-10mg
7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride
183320-19-6
10mg
$ 1613.00 2023-09-08
AN HUI ZE SHENG Technology Co., Ltd.
D290375-1mg
7-(2-Chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine hydrochloride
183320-19-6
1mg
¥2100.00 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1171027-10mg
7-(2-Chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine hydrochloride
183320-19-6 98%
10mg
¥22260 2023-04-15
Chemenu
CM537482-10mg
7-(2-Chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine hydrochloride
183320-19-6 95%+
10mg
$2854 2023-03-26
SHENG KE LU SI SHENG WU JI SHU
sc-500452-1 mg
7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride,
183320-19-6
1mg
¥3,234.00 2023-07-11
AN HUI ZE SHENG Technology Co., Ltd.
D290375-10mg
7-(2-Chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine hydrochloride
183320-19-6
10mg
¥16800.00 2023-09-15

7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride 関連文献

7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochlorideに関する追加情報

Comprehensive Overview of 7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride (CAS No. 183320-19-6)

7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride (CAS No. 183320-19-6) is a chemically modified derivative of Erlotinib, a well-known tyrosine kinase inhibitor (TKI) used in targeted cancer therapy. This compound has garnered significant attention in pharmaceutical research due to its potential to enhance the efficacy and pharmacokinetic properties of the parent drug. The introduction of a chloroethyl group at the 7-O position replaces the methoxy group, which may influence the compound's binding affinity and metabolic stability. Researchers are particularly interested in its role as a prodrug or intermediate in the synthesis of novel anticancer agents.

In recent years, the demand for precision medicine and targeted therapies has surged, with Erlotinib derivatives like 7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride being explored for their potential to overcome drug resistance in non-small cell lung cancer (NSCLC) and other malignancies. Studies suggest that structural modifications, such as the addition of a chloroethyl moiety, could improve tumor penetration or reduce off-target effects. This aligns with current trends in cancer drug development, where researchers focus on optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties while minimizing toxicity.

The synthesis and characterization of 7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride involve advanced organic chemistry techniques, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Its CAS No. 183320-19-6 serves as a unique identifier in chemical databases, facilitating global collaboration among researchers. Given the growing interest in personalized oncology, this compound is often discussed in the context of EGFR (Epidermal Growth Factor Receptor) inhibition strategies, a hot topic in biomedical literature and clinical trials.

From a commercial perspective, 7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride is primarily utilized by pharmaceutical R&D teams and academic laboratories investigating next-generation TKIs. Its applications extend to drug formulation studies and patent filings, where innovators seek to protect novel chemical entities. As the cancer therapeutics market expands, driven by rising global oncology spending, this compound exemplifies the intersection of medicinal chemistry and translational research.

Safety and regulatory aspects of 7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride adhere to standard Good Laboratory Practices (GLP). While not classified as a hazardous material, proper handling protocols are recommended due to its pharmacologically active nature. Researchers frequently query its solubility, stability, and storage conditions—key factors in experimental reproducibility. These details are critical for assay development and preclinical testing, which dominate current cancer drug discovery workflows.

In summary, 7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride (CAS No. 183320-19-6) represents a promising avenue in oncology research, addressing unmet needs in targeted therapy. Its development reflects broader industry shifts toward structure-activity relationship (SAR) optimization and combination therapies. As scientific inquiries into EGFR mutations and drug resistance mechanisms intensify, this compound will likely remain a focal point for innovative drug design.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd